Tetramethyl 3,3',4,4'-biphenyltetracarboxylate (sym-BPTT): A Comprehensive Technical Guide on Properties, Catalytic Synthesis, and Advanced Applications
Tetramethyl 3,3',4,4'-biphenyltetracarboxylate (sym-BPTT): A Comprehensive Technical Guide on Properties, Catalytic Synthesis, and Advanced Applications
Executive Summary
Tetramethyl 3,3',4,4'-biphenyltetracarboxylate (CAS: 36978-37-7), commonly referred to as sym-BPTT , is a critical synthetic intermediate in modern materials science. Characterized by its rigid biphenyl core and four reactive ester functionalities, sym-BPTT serves as the primary precursor for 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA). BPDA is an indispensable monomer in the synthesis of high-performance aromatic polyimides, liquid crystalline polymers, and advanced porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
This whitepaper provides an in-depth analysis of the physicochemical properties of sym-BPTT, explores the mechanistic intricacies of its catalytic synthesis via dehydrogenative homocoupling, and details field-proven protocols for its isolation and downstream conversion.
Physicochemical Profiling
The structural rigidity of the biphenyl backbone combined with the steric hindrance of the four methyl ester groups dictates the physical and chemical behavior of sym-BPTT. The esterification of the carboxylic acids significantly lowers the melting point compared to its free acid counterpart, enhancing its solubility in standard organic solvents and facilitating easier purification via recrystallization.
Quantitative Data Summary
The following table synthesizes the verified physical and chemical properties of sym-BPTT[1][2][3]:
| Property | Value / Description |
| Chemical Name | Tetramethyl 3,3',4,4'-biphenyltetracarboxylate |
| Common Synonym | sym-BPTT; 1,1'-Biphenyl-3,3',4,4'-tetracarboxylic acid tetramethyl ester |
| CAS Registry Number | 36978-37-7 |
| Molecular Formula | C₂₀H₁₈O₈ |
| Molecular Weight | 386.35 g/mol |
| Melting Point | 93 – 101 °C |
| Boiling Point | 496.4 °C (at 760 mmHg) |
| Density | 1.261 g/cm³ |
| Flash Point | 216.5 °C |
| LogP (Predicted) | 2.59 |
| Topological Polar Surface Area (PSA) | 105.2 Ų |
Mechanistic Synthesis & Catalytic Pathways
The industrial and laboratory-scale synthesis of sym-BPTT relies heavily on the transition-metal-catalyzed dehydrogenative homocoupling of dimethyl phthalate (DMP). Achieving high regioselectivity—specifically favoring the symmetrical 3,3',4,4'-isomer over asymmetrical byproducts—is the primary challenge in this reaction.
The Pd/Cu/Phenanthroline Catalytic System
The standard catalytic route utilizes a multi-component system comprising Palladium(II) acetate [Pd(OAc)2], Copper(II) acetate [Cu(OAc)2], and 1,10-phenanthroline (phen)[4][5].
Mechanistic Causality:
-
Regiocontrol via Ligand Design: The inclusion of 1,10-phenanthroline is non-negotiable for high regioselectivity. The steric bulk and bidentate coordination of phenanthroline on the Pd center direct the C-H activation selectively to the less hindered position of dimethyl phthalate, yielding the desired sym-BPTT[6].
-
Active Species Formation: Solution-phase X-ray Absorption Near-Edge Structure (XANES) and Extended X-Ray Absorption Fine Structure (EXAFS) analyses have proven that the active catalytic species is an (acetato)(dimethyl phthalyl)(phen)palladium(II) complex[4][5].
-
Disproportionation: The formation of sym-BPTT proceeds via the disproportionation of the intermediate [Pd(OAc){C6H3(CO2Me)2-3,4}(phen)], which subsequently releases the homocoupled product[5].
-
Redox Cycling: The Cu(II) species acts as a co-catalyst/oxidant to reoxidize the reduced Pd(0) or Pd(I) back to the active Pd(II) state, utilizing molecular oxygen as the terminal oxidant[4].
Catalytic cycle of Pd/Cu-catalyzed dehydrogenative homocoupling of dimethyl phthalate.
Emerging Platinum-Catalyzed Alternatives
Recent advancements have introduced Platinum-catalyzed regioselective dehydrogenative homocoupling as an alternative to Palladium[6]. While traditionally Pt yielded low conversion rates (approx. 1%), optimized ligand environments are being developed to bypass the economic constraints of Pd while maintaining strict control over the 3,3',4,4'-regioselectivity[6].
Experimental Protocol: Synthesis and Isolation of sym-BPTT
To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis of sym-BPTT using the Pd/Cu/phen system.
Step-by-Step Methodology
Phase 1: Reaction Assembly
-
Preparation: In an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 50 mmol of Dimethyl Phthalate (DMP).
-
Catalyst Loading: Add 1.0 mol% [Pd(OAc)2], 2.0 mol% 1,10-phenanthroline, and 10 mol% Cu(OAc)2·H2O. Rationale: The pre-coordination of phenanthroline to Pd is rapid; however, maintaining a slight excess of Cu(II) ensures the catalytic cycle does not stall at the Pd(0) resting state.
-
Atmosphere Control: Seal the flask and purge with pure O₂ gas (1 atm) using a balloon or manifold. O₂ serves as the terminal oxidant.
Phase 2: Reaction Execution & Self-Validation 4. Heating: Submerge the flask in a pre-heated oil bath at 130 °C. Stir vigorously for 24 hours. 5. In-Process Monitoring: Withdraw 50 µL aliquots at 6, 12, and 18 hours. Dilute with ethyl acetate and analyze via GC-MS. Validation Check: The reaction is deemed complete when the DMP peak area stabilizes and the mass peak corresponding to sym-BPTT (m/z 386) maximizes.
Phase 3: Workup and Purification 6. Quenching: Cool the mixture to room temperature. Dilute with 100 mL of dichloromethane (DCM). 7. Metal Removal: Wash the organic layer with 0.1 M aqueous EDTA solution (3 × 50 mL). Rationale: EDTA effectively chelates residual Cu and Pd ions, preventing metal contamination in the final polymer precursors. 8. Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 9. Crystallization: Recrystallize the crude residue from a hot mixture of methanol and ethyl acetate (3:1 v/v). Filter the resulting white crystals and dry under vacuum at 50 °C. Validation Check: Perform ¹H-NMR (in CDCl₃). The absence of asymmetric coupling peaks confirms the regioselectivity directed by the phenanthroline ligand.
Downstream Applications: Polyimides and Advanced Frameworks
sym-BPTT is rarely the final commercial product; it is a highly stable, easily purifiable intermediate. Its primary industrial value lies in its conversion to 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) .
Conversion to BPDA
The conversion involves a two-step process:
-
Saponification: sym-BPTT is refluxed in aqueous sodium hydroxide to yield the tetrasodium salt, followed by acidification with HCl to precipitate 3,3',4,4'-biphenyltetracarboxylic acid (BPTA)[1][2].
-
Dehydration: BPTA is subjected to thermal dehydration (often in the presence of acetic anhydride) to close the anhydride rings, yielding BPDA.
Polymerization into High-Performance Polyimides
BPDA is reacted with various diamines (e.g., p-phenylenediamine) via polycondensation to form polyamic acid, which is subsequently imidized to form aromatic polyimides. These polymers exhibit extraordinary thermal stability, mechanical strength, and chemical resistance, making them essential for flexible printed circuit boards, aerospace components, and advanced electronic displays.
Workflow for the downstream conversion of sym-BPTT to advanced polyimide materials.
References
-
Hirano, M., Sano, K., Kanazawa, Y., & Takaya, H. (2018). "Mechanistic Insights on Pd/Cu-Catalyzed Dehydrogenative Coupling of Dimethyl Phthalate." ACS Catalysis, 8(7), 5827-5841. Available at: [Link]
-
ResearchGate Contributor (2025). "Platinum-Catalyzed Regioselective Dehydrogenative Homocoupling of Dimethyl Phthalate for the Direct Synthesis of Sym-BPTT." ResearchGate. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 36978-37-7 CAS MSDS (3,3',4,4'-BIPHENYL TETRACARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. kenkyu-web.tuat.ac.jp [kenkyu-web.tuat.ac.jp]
- 6. researchgate.net [researchgate.net]
